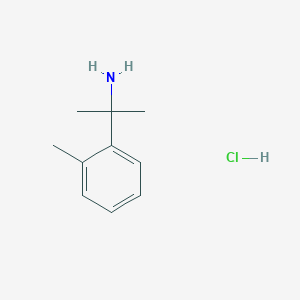![molecular formula C12H5Cl2FN2S B1433280 4-氯-2-(2-氯-6-氟苯基)-噻唑并[5,4-c]吡啶 CAS No. 1242249-93-9](/img/structure/B1433280.png)
4-氯-2-(2-氯-6-氟苯基)-噻唑并[5,4-c]吡啶
描述
“4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine” is a complex organic compound. It contains a thiazolo[5,4-c]pyridine core, which is a bicyclic structure consisting of a thiazole ring fused with a pyridine ring. The compound also has chloro and fluoro phenyl substituents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (thiazole and pyridine), as well as halogen substituents (chloro and fluoro groups) on the phenyl rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings and the halogen substituents. The electron-withdrawing nature of the halogens might make the compound more reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogens might increase its molecular weight and could influence properties like boiling point, melting point, and solubility .科学研究应用
合成效用和化学性质
对相关化合物的研究集中在选择性抑制剂的设计和合成上,突出了特定化学支架在增强结合选择性和效力中的关键作用。例如,具有取代咪唑支架的化合物因其作为 p38 丝裂原活化蛋白 (MAP) 激酶抑制剂的选择性而著称,而 p38 丝裂原活化蛋白 (MAP) 激酶与促炎细胞因子的释放有关 (Scior 等人,2011 年)。这凸显了氯-氟苯基-噻唑并[5,4-c]吡啶衍生物在针对炎症和相关通路治疗应用中的潜力。
生物学意义和药物发现
杂环化合物(如噻唑和吡啶)的探索由于其广泛的生物活性而成为一个重要的兴趣领域。这些化合物是天然分子和合成药物的关键组成部分,为开发新的药理活性物质提供了可能性 (Abdurakhmanova 等人,2018 年)。这些化合物的结构特征,包括氯和氟取代基的存在,可能会影响它们的活性谱,使其成为合成新型治疗剂的候选者。
光电应用
对喹唑啉和嘧啶的研究展示了它们在光电材料中的效用,因为它们具有发光特性。这些发现表明,“4-氯-2-(2-氯-6-氟苯基)-噻唑并[5,4-c]吡啶”的衍生物可能基于它们与喹唑啉和嘧啶衍生物的结构类似性而被探索用于有机发光二极管 (OLED) 和其他光电器件的应用 (Lipunova 等人,2018 年)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-chloro-2-(2-chloro-6-fluorophenyl)-[1,3]thiazolo[5,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl2FN2S/c13-6-2-1-3-7(15)9(6)12-17-8-4-5-16-11(14)10(8)18-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXZAMDPXZHSAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(S2)C(=NC=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl2FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(Oxolan-3-ylmethoxy)pyridin-4-yl]methanamine](/img/structure/B1433199.png)
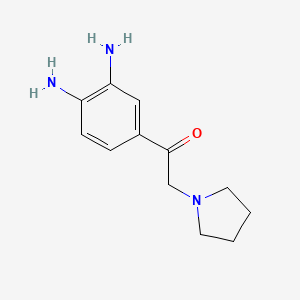


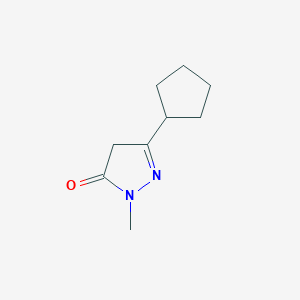
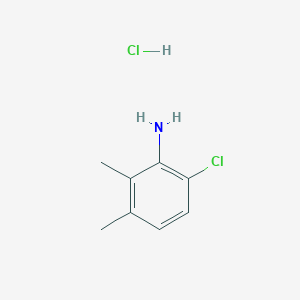
![2-Oxa-spiro[4.5]decane-1,6-dione](/img/structure/B1433207.png)
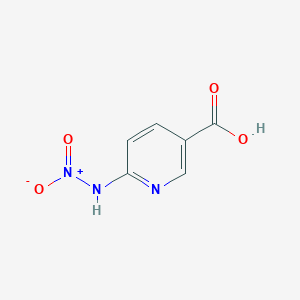

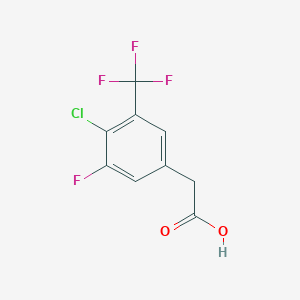
![3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1433212.png)

